Methyl 4-Chloro-2,6-dinitrobenzoate

Description

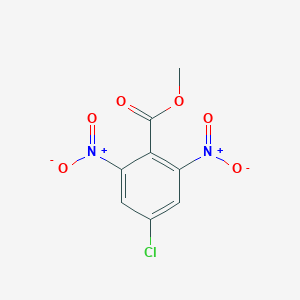

Methyl 4-Chloro-2,6-dinitrobenzoate is an organic compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, and two nitro groups at the 2 and 6 positions on the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 4-chloro-2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMWPWYANJDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603504 | |

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100418-47-1 | |

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

The synthesis begins with 4-chlorobenzoic acid, which undergoes sequential nitration to introduce nitro groups at the 2- and 6-positions. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C). The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

-

Reactants : 4-Chlorobenzoic acid (1 mol), HNO₃ (2.2 mol), H₂SO₄ (3 mol).

-

Conditions : Dropwise addition of HNO₃ to H₂SO₄ at 0°C, followed by gradual addition of 4-chlorobenzoic acid. Reaction stirred for 6–8 hours.

-

Workup : Quenching in ice water, filtration, and recrystallization from ethanol yields 4-chloro-2,6-dinitrobenzoic acid (purity: 95%, yield: 78–82%).

Esterification of 4-Chloro-2,6-dinitrobenzoic Acid

The carboxylic acid is esterified with methanol using acid catalysis. Fischer esterification (H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) are common methods.

-

Reactants : 4-Chloro-2,6-dinitrobenzoic acid (1 mol), methanol (5 mol), H₂SO₄ (0.1 mol).

-

Conditions : Reflux at 65–70°C for 12 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation yields This compound (yield: 85–90%).

SOCl₂-Mediated Esterification ():

-

Reactants : Acid (1 mol), SOCl₂ (1.2 mol), methanol (3 mol).

-

Conditions : SOCl₂ added dropwise to the acid at 0°C, followed by methanol addition. Stirred at room temperature for 4 hours.

Esterification Followed by Nitration

Esterification of 4-Chlorobenzoic Acid

Methyl 4-chlorobenzoate is synthesized first to simplify subsequent nitration.

Nitration of Methyl 4-Chlorobenzoate

Nitration of the ester requires careful control to direct nitro groups to the 2- and 6-positions. Mixed acid (HNO₃/H₂SO₄) at 0–10°C ensures regioselectivity.

-

Reactants : Methyl 4-chlorobenzoate (1 mol), HNO₃ (2.5 mol), H₂SO₄ (4 mol).

-

Conditions : Gradual addition of HNO₃ to H₂SO₄ at 0°C, followed by ester addition. Stirred for 12 hours.

-

Workup : Precipitation in ice, filtration, and recrystallization from toluene yields the product (yield: 70–75%, purity: 98%).

Alternative Synthetic Routes

Direct Chlorination and Nitration of Benzoate Esters

Methyl benzoate can be chlorinated and nitrated sequentially. Chlorination using Cl₂ gas in the presence of FeCl₃ at 50°C introduces the 4-chloro substituent, followed by nitration as above.

-

Reactants : Methyl benzoate (1 mol), Cl₂ gas (1.1 mol), FeCl₃ (0.05 mol).

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and safety. Continuous flow reactors are employed for nitration to minimize exothermic risks.

-

Reactants : 4-Chlorobenzoic acid (1 mol), HNO₃ (2.2 mol).

-

Conditions : Reactor temperature maintained at 5°C, residence time 30 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration → Esterification | 85–90 | 95–99 | High purity, scalable | Long reaction times |

| Esterification → Nitration | 70–75 | 98 | Simpler nitration control | Lower yield due to steric hindrance |

| Industrial Flow Process | 80–85 | 99 | Safety, efficiency | High capital costs |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chloro-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 4-chloro-2,6-diaminobenzoate.

Ester Hydrolysis: Formation of 4-chloro-2,6-dinitrobenzoic acid.

Scientific Research Applications

Methyl 4-Chloro-2,6-dinitrobenzoate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: Utilized in biochemical assays and studies to investigate the effects of nitroaromatic compounds on biological systems.

Medicinal Chemistry: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-2,6-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Methyl 4-Chloro-2,6-dinitrobenzoate can be compared with other similar compounds, such as:

Methyl 4-Chloro-3,5-dinitrobenzoate: Similar structure but with nitro groups at different positions, leading to different reactivity and applications.

Methyl 2,4-Dinitrobenzoate: Lacks the chlorine atom, resulting in different chemical properties and uses.

Methyl 3,5-Dinitrobenzoate: Similar nitro group positioning but without the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biological Activity

Methyl 4-chloro-2,6-dinitrobenzoate (MCDNB) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

MCDNB is characterized by the presence of a chloro group and two nitro groups attached to a benzoate structure. The molecular formula is CHClNO, with a molecular weight of 232.62 g/mol. The compound's structure is essential for its biological activity, influencing its interactions with various biological targets.

Biological Activity Overview

MCDNB exhibits several biological activities, including:

- Antimicrobial Activity : MCDNB has shown effectiveness against various bacterial strains and fungi.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be leveraged in medicinal chemistry.

- Toxicity Studies : Research indicates potential toxic effects, necessitating further investigation into its safety profile.

Antimicrobial Activity

MCDNB has been evaluated for its antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of MCDNB compared to other compounds.

These results suggest that MCDNB is particularly potent against Gram-positive bacteria like Staphylococcus aureus, while also exhibiting antifungal activity against Candida albicans.

The mechanism by which MCDNB exerts its biological effects involves several pathways:

- Reactive Intermediates Formation : The reduction of nitro groups can lead to the formation of reactive intermediates that interact with cellular components, disrupting normal cellular function.

- Enzyme Inhibition : MCDNB inhibits key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dinitrobenzoates, including MCDNB, demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Toxicological Assessment

Research assessing the toxicity profile of MCDNB indicated potential mutagenic effects in bacterial assays. The compound was found to cause DNA damage at higher concentrations, raising concerns about its environmental persistence and safety .

Comparative Analysis with Related Compounds

MCDNB's biological activity can be compared with similar compounds to understand its unique properties better.

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl 4-chloro-3,5-dinitrobenzoate | Moderate antifungal activity | Less potent than MCDNB |

| Ethyl 3,5-dinitrobenzoate | Significant antifungal activity | More effective against Candida |

| Methyl 4-chloro-2-nitrobenzoate | Limited antibacterial activity | Lacks dinitro substitution |

This comparison illustrates that while related compounds may share some biological activities, MCDNB stands out due to its enhanced potency against specific pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-Chloro-2,6-dinitrobenzoate, and what critical parameters influence yield?

- Methodology : Begin with 4-chlorobenzoic acid as the precursor. Perform nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to introduce nitro groups at the 2- and 6-positions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Esterify the resulting 4-chloro-2,6-dinitrobenzoic acid using methanol and H₂SO₄ as a catalyst under reflux (60°C, 6–8 hrs). Purify via recrystallization from ethanol. Yield optimization requires strict temperature control during nitration to avoid over-oxidation .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃. The aromatic region (δ 8.5–9.0 ppm) shows two doublets (J ≈ 2.5 Hz) for H-3 and H-5 protons. The methyl ester group appears as a singlet at δ 3.9–4.1 ppm .

- IR : Look for ester C=O stretching at ~1720 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .

- Mass Spectrometry : Expect a molecular ion peak at m/z 305 (M⁺) with fragmentation patterns corresponding to loss of -OCH₃ (Δ m/z 31) and NO₂ groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm). Hydrolysis of the ester group is significant under alkaline conditions (pH >10), yielding 4-chloro-2,6-dinitrobenzoic acid. Store in anhydrous, dark conditions at 4°C to minimize decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO₂, -Cl) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via UV-Vis spectroscopy or LC-MS. The -NO₂ groups at 2- and 6-positions deactivate the aromatic ring, directing nucleophilic attack to the 4-chloro position. Compare activation energies using DFT calculations (B3LYP/6-31G* basis set) to correlate substituent effects with transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic compounds like this compound?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to observed discrepancies.

- SAR Studies : Synthesize analogs (e.g., replacing -Cl with -Br or -NO₂ with -CN) and test in parallel to isolate structural determinants of activity .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life, bioaccumulation potential, and toxicity. Validate predictions with experimental

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; analyze intermediates via GC-MS.

- Soil Sorption : Use batch equilibrium tests with varying soil organic matter content to determine Koc values .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.